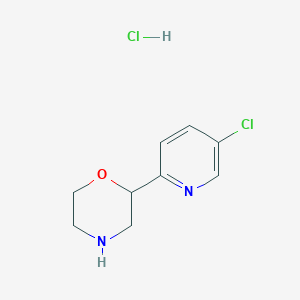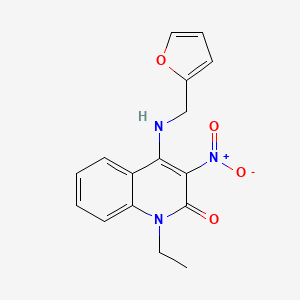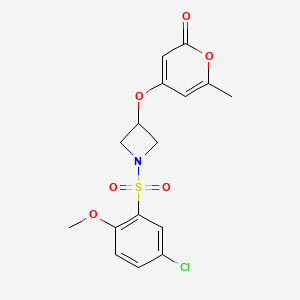![molecular formula C26H28N4O3 B2636230 N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1251594-91-8](/img/structure/B2636230.png)
N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Virtual Screening and Pharmacokinetic Characterization
- A study focused on virtual screening targeting the urokinase receptor, leading to the identification of compounds with potential for inhibiting breast tumor metastasis. This research highlighted the synthesis, pharmacokinetic characterization, and effects on breast tumor metastasis of analog compounds, demonstrating their potential in blocking angiogenesis and inducing apoptosis in cell models. The promising results suggest these compounds as starting points for developing next-generation therapeutic agents against breast cancer metastasis (F. Wang et al., 2011).
Constrained Analogues of Tocainide
- Research into the development of antimyotonic agents has led to the synthesis of constrained analogues of tocainide, acting as potent skeletal muscle sodium channel blockers. These findings contribute to understanding the structural basis for the increased potency and use-dependent block compared to tocainide, offering insights into novel therapeutic strategies for muscle-related disorders (A. Catalano et al., 2008).
Novel Benzodifuranyl and Heterocyclic Compounds
- A study on the synthesis of novel benzodifuranyl and various heterocyclic compounds derived from visnaginone and khellinone demonstrated their anti-inflammatory and analgesic activities. This research indicates the potential of these compounds as COX-1/COX-2 inhibitors, with significant implications for developing new therapeutic agents for inflammatory diseases (A. Abu‐Hashem et al., 2020).
Antimycobacterial Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives
- The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides, based on the structure of a previously discovered compound in a lab, showed considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This highlights the potential of these compounds in addressing the challenge of tuberculosis, especially drug-resistant strains (Kai Lv et al., 2017).
Molecular Interaction Studies
- Research on the molecular interaction of specific antagonists with the CB1 cannabinoid receptor offers insights into the development of pharmacophore models for CB1 receptor ligands. This study contributes to the understanding of how different conformations of compounds interact with the receptor, potentially guiding the design of new cannabinoid receptor antagonists (J. Shim et al., 2002).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-17-5-7-20(12-18(17)2)22-8-10-25(29-28-22)30-11-3-4-21(15-30)26(31)27-14-19-6-9-23-24(13-19)33-16-32-23/h5-10,12-13,21H,3-4,11,14-16H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDXVWYPBBYJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Chloro-2-[(4-nitrophenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2636148.png)


![Ethyl 3-methyl-5-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2636152.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2636153.png)
![8-methoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2636155.png)



![3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B2636163.png)

![Ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2636167.png)


